1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine is a chemical compound with the molecular formula C9H19N3O2S and a molecular weight of 233.33 g/mol It is a piperazine derivative, which is a class of compounds known for their diverse pharmacological properties
Vorbereitungsmethoden
The synthesis of 1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine typically involves the reaction of piperazine with an ethylsulfonyl-substituted azetidine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or under reflux conditions . Industrial production methods may involve bulk manufacturing processes, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of 1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine can be compared with other similar compounds, such as:
1-(1-(Methylsulfonyl)azetidin-3-yl)piperazine: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may result in different chemical and biological properties.
1-(1-(Propylsulfonyl)azetidin-3-yl)piperazine:
1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine: This compound has a butylsulfonyl group, which may influence its solubility and interaction with biological targets
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H19N3O2S |
---|---|
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
1-(1-ethylsulfonylazetidin-3-yl)piperazine |
InChI |
InChI=1S/C9H19N3O2S/c1-2-15(13,14)12-7-9(8-12)11-5-3-10-4-6-11/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
KBVDFJLSIBZHEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)N1CC(C1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.